molecular formula C7H7ClO5S B2577081 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid CAS No. 1016689-45-4

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid

Cat. No.: B2577081
CAS No.: 1016689-45-4
M. Wt: 238.64
InChI Key: HQGKSNBJJARVOL-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with chlorosulfonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of a precursor furan compound. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include chlorosulfonic acid and sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where the precursor furan compound is reacted with chlorosulfonic acid in the presence of a catalyst. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction .

Scientific Research Applications

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is unique due to its furan ring structure, which imparts different chemical properties compared to benzene-based analogs. The presence of the furan ring can influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKSNBJJARVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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